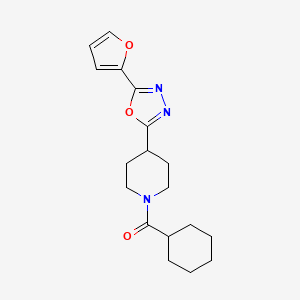

N-(2-methoxy-2-(o-tolyl)ethyl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

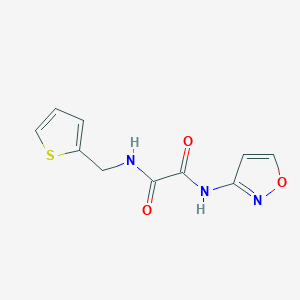

N-(2-methoxy-2-(o-tolyl)ethyl)methanesulfonamide, also known as MTSES, is a chemical compound that has been widely used in scientific research. This compound is a sulfhydryl-reactive reagent that can modify the thiol groups of proteins and enzymes. MTSES has been used in various fields of study, including biochemistry, pharmacology, and physiology.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Research has delved into the synthesis and characterization of compounds related to N-(2-methoxy-2-(o-tolyl)ethyl)methanesulfonamide , focusing on their potential applications in developing new materials and chemical processes. For example, the study by Shankar et al. (2011) discusses the synthesis of diethyltin(methoxy)methanesulfonate compounds, which demonstrates the potential of using sulfonate-phosphonate ligands in creating three-dimensional self-assemblies. These assemblies exhibit unique structural motifs and continuous channels, hinting at applications in material science and catalysis (Shankar et al., 2011).

Catalytic Applications

The catalytic conversion of methane into more valuable chemicals and fuels is a significant area of research. Lunsford (2000) reviews strategies for methane utilization, including its conversion into ethylene or liquid hydrocarbon fuels. This research underscores the potential of various catalytic processes, including oxidative coupling and direct conversion techniques, to make efficient use of methane reserves (Lunsford, 2000).

Conversion to Ethylene and Ethylene Glycol

Significant advancements have been made in the photocatalytic conversion of methane to ethylene and ethylene glycol, offering an eco-friendly approach to utilizing methane. Jiang et al. (2020) report a pathway involving the formation and dehydrogenation of alkoxy intermediates over a Pd-modified ZnO-Au hybrid catalyst, achieving high methane conversion rates and selectivity towards C2+ compounds, including ethylene (Jiang et al., 2020).

Methane Activation at Room Temperature

Xu et al. (2012) explored the activation of methane at room temperature over Zn-modified H-ZSM-5 zeolites. Their findings revealed the formation of surface methoxy intermediates, paving the way for further conversion into methanol and hydrocarbons. This study highlights the potential for developing low-energy processes for methane conversion, crucial for sustainable chemical synthesis (Xu et al., 2012).

Biotechnological Applications

The biotechnological applications of methanotrophs in converting methane into value-added products have also been explored. Strong et al. (2015) review the potential of methanotrophic bacteria to produce single-cell protein, biopolymers, and other soluble metabolites from methane, offering a bio-based approach to chemical production and environmental remediation (Strong et al., 2015).

Eigenschaften

IUPAC Name |

N-[2-methoxy-2-(2-methylphenyl)ethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3S/c1-9-6-4-5-7-10(9)11(15-2)8-12-16(3,13)14/h4-7,11-12H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEYGOWPAZYWFKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNS(=O)(=O)C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-{2-[(2-aminophenyl)formamido]ethyl}carbamate](/img/structure/B2420333.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide](/img/structure/B2420336.png)

![2-(Chloromethyl)-1-methylimidazo[4,5-c]pyridine;hydrochloride](/img/structure/B2420337.png)

![3-Chloro-2-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2420339.png)

![3-Amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2420343.png)

![2-[(4-bromophenyl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2420344.png)

![5-[1-(5-chloro-2-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2420349.png)